trans-Vaccenic acid
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Overview
Description
Trans-Vaccenic acid: is a naturally occurring trans fatty acid and an omega-7 fatty acid. It is predominantly found in the fat of ruminants and in dairy products such as milk, butter, and yogurt . Its IUPAC name is (11E)-11-octadecenoic acid, and it was discovered in 1928 in animal fats and butter . This compound is known for its potential health benefits, including anticarcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Trans-Vaccenic acid can be synthesized through the partial hydrogenation of linoleic acid. This process involves the use of a catalyst, typically nickel, under controlled temperature and pressure conditions .
Industrial Production Methods: : Industrially, this compound is obtained from the fat of ruminants. The extraction process involves rendering the fat, followed by purification steps to isolate the fatty acid .
Chemical Reactions Analysis
Types of Reactions: : Trans-Vaccenic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with metal catalysts like palladium or nickel.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products
Oxidation: Shorter-chain fatty acids.
Reduction: Stearic acid.
Substitution: Esters or amides.
Scientific Research Applications
Trans-Vaccenic acid has a wide range of scientific research applications:
Mechanism of Action
Trans-Vaccenic acid exerts its effects through several mechanisms:
Molecular Targets: It targets the G protein-coupled receptor GPR43, which is involved in immune modulation.
Pathways Involved: this compound antagonizes short-chain fatty acid agonists of GPR43, leading to the activation of the cAMP-PKA-CREB pathway.
Comparison with Similar Compounds
Similar Compounds
Cis-Vaccenic acid: This isomer of trans-Vaccenic acid is found in Sea Buckthorn oil and has different biological properties.
Elaidic acid: Another trans fatty acid, but with different health implications and industrial uses.
Rumenic acid: A conjugated linoleic acid derived from this compound, known for its anticarcinogenic properties.
Uniqueness: : this compound is unique due to its specific health benefits, particularly its potential to improve immune responses and its anticarcinogenic properties .
Properties
Molecular Formula |
C18H34O2 |
---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20) |
InChI Key |
UWHZIFQPPBDJPM-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O |
Synonyms |
11-octadecenoic acid 11-octadecenoic acid, (E)-isomer trans-vaccenic acid vaccenic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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